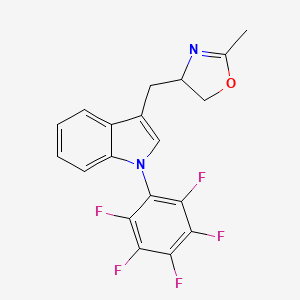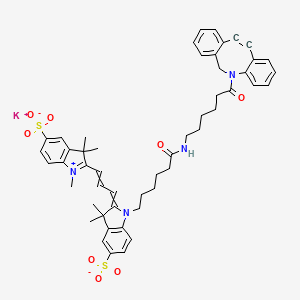![molecular formula C18H34O6 B14771930 [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate: is an organic compound characterized by its unique structure, which includes a dodecanoate ester linked to a dihydroxyoxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate typically involves the esterification of dodecanoic acid with a dihydroxyoxolan derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate can undergo oxidation reactions, particularly at the hydroxyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the ester group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild heating, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Chemistry: [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and as a potential drug candidate.
Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the production of biodegradable polymers and as an additive in cosmetic formulations due to its emollient properties.
Mechanism of Action
The mechanism of action of [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active dihydroxyoxolan derivative, which can then exert its biological effects.
Comparison with Similar Compounds
[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexanoate: Similar structure but with a shorter alkyl chain.
[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] octanoate: Similar structure with a medium-length alkyl chain.
[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] decanoate: Similar structure with a slightly shorter alkyl chain.
Uniqueness: The uniqueness of [1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can affect the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)24-15(12-19)18-17(22)14(20)13-23-18/h14-15,17-20,22H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFTRNUGSQDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
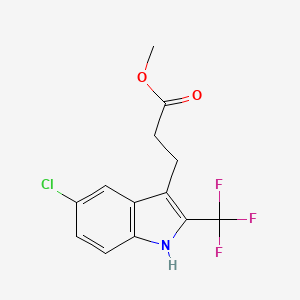


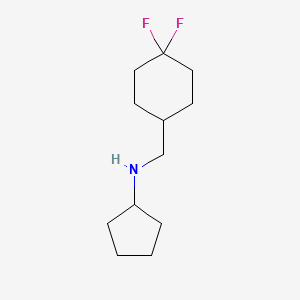
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
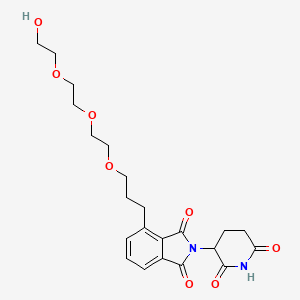
![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
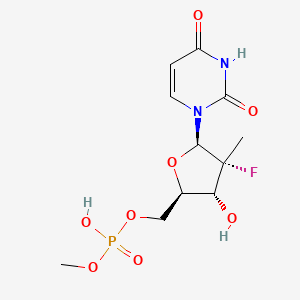
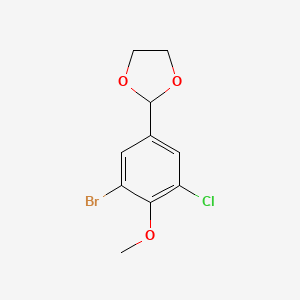
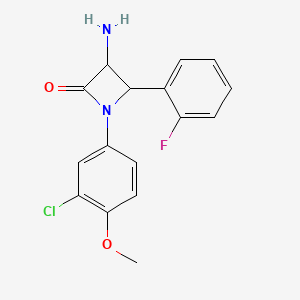
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)
